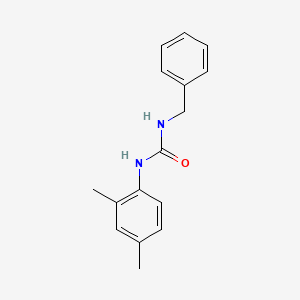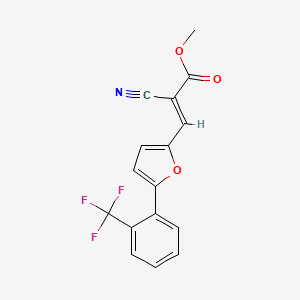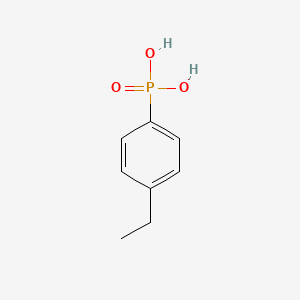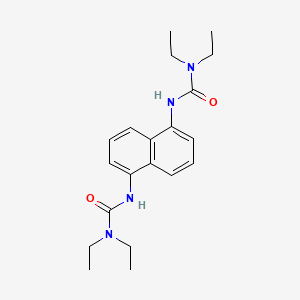![molecular formula C7H8O B11945675 Bicyclo[3.2.0]hept-3-en-2-one CAS No. 19093-11-9](/img/structure/B11945675.png)
Bicyclo[3.2.0]hept-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.2.0]hept-3-en-2-one is an organic compound with the molecular formula C7H8O. It is a bicyclic ketone that features a fused cyclopentane and cyclopropane ring system. This compound is of interest due to its unique structure and reactivity, making it a valuable building block in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.0]hept-3-en-2-one can be synthesized through several methods. One common approach involves the reduction of bicyclo[3.2.0]hept-2-en-6-one using dehydrogenase enzymes . Another method includes the chemoenzymatic resolution of racemic bicyclo[3.2.0]hept-2-en-6-yl acetate using Pseudomonas fluorescens lipase . These methods typically require specific reaction conditions, such as controlled pH and temperature, to achieve high enantiomeric excess and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemoenzymatic processes. These processes utilize enzymatic resolution techniques to obtain high-purity enantiomers, which are essential for various applications in pharmaceuticals and fine chemicals .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.0]hept-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the exo positions of the bicyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Enzymes like dehydrogenases and lipases are often used in chemoenzymatic processes.
Major Products
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or esters, while reduction typically produces alcohols .
Scientific Research Applications
Bicyclo[3.2.0]hept-3-en-2-one is widely used in scientific research due to its versatile reactivity and unique structure. Some of its applications include:
Mechanism of Action
The mechanism of action of bicyclo[3.2.0]hept-3-en-2-one involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound acts as a substrate that undergoes transformation through the catalytic activity of the enzyme. The specific pathways and molecular targets depend on the type of reaction and the enzyme involved .
Comparison with Similar Compounds
Bicyclo[3.2.0]hept-3-en-2-one can be compared with other similar bicyclic ketones, such as bicyclo[3.1.1]hept-3-en-2-one (verbenone). While both compounds share a bicyclic structure, they differ in the arrangement of their ring systems and functional groups . This compound has a fused cyclopentane and cyclopropane ring system, whereas verbenone features a fused cyclohexane and cyclopropane ring system . These structural differences result in distinct reactivity and applications for each compound.
Similar Compounds
Properties
CAS No. |
19093-11-9 |
|---|---|
Molecular Formula |
C7H8O |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
bicyclo[3.2.0]hept-3-en-2-one |
InChI |
InChI=1S/C7H8O/c8-7-4-2-5-1-3-6(5)7/h2,4-6H,1,3H2 |
InChI Key |
ITMJFAVBAXNCRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




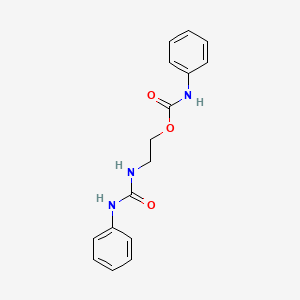
![4-Methyl-N'-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzenesulfonohydrazide](/img/structure/B11945607.png)




![4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11945632.png)
